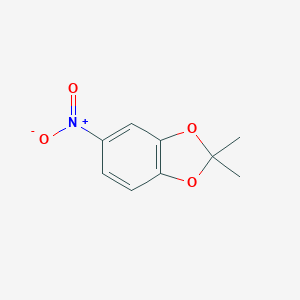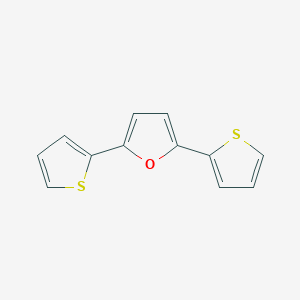
2,5-Di-(2'-thienyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di-(2'-thienyl)furan (DTF) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,5-Di-(2'-thienyl)furan is not fully understood, but it is believed to involve the inhibition of cell growth and the induction of apoptosis in cancer cells. 2,5-Di-(2'-thienyl)furan has been shown to induce cell cycle arrest in the G1 phase and the upregulation of p21 and p27, which are cell cycle regulators. 2,5-Di-(2'-thienyl)furan has also been shown to induce the activation of caspase-3, which is a key mediator of apoptosis.
Biochemische Und Physiologische Effekte
2,5-Di-(2'-thienyl)furan has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the activation of caspase-3. 2,5-Di-(2'-thienyl)furan has also been shown to have antioxidant properties, which may contribute to its potential applications as an anticancer agent. In addition, 2,5-Di-(2'-thienyl)furan has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Di-(2'-thienyl)furan in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of derivatives and analogs. This makes it a versatile building block for the synthesis of organic semiconductors and other compounds with potential applications in various fields. One of the limitations of using 2,5-Di-(2'-thienyl)furan in lab experiments is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2,5-Di-(2'-thienyl)furan, including the development of new synthesis methods, the synthesis of new derivatives and analogs, and the investigation of its potential applications as an anticancer agent and as a fluorescent probe for the detection of biomolecules. In addition, further studies are needed to fully understand the mechanism of action of 2,5-Di-(2'-thienyl)furan and its potential applications in various fields.
Conclusion:
In conclusion, 2,5-Di-(2'-thienyl)furan is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the potential applications of 2,5-Di-(2'-thienyl)furan and to develop new derivatives and analogs for use in various fields.
Synthesemethoden
2,5-Di-(2'-thienyl)furan can be synthesized using a variety of methods, including Suzuki coupling, Stille coupling, and Heck coupling. The most commonly used method for synthesizing 2,5-Di-(2'-thienyl)furan is the Suzuki coupling method, which involves the reaction of 2-bromo-5-(2'-thienyl)furan with 2-thienylboronic acid in the presence of a palladium catalyst. This method has been shown to yield high purity and high yield of 2,5-Di-(2'-thienyl)furan.
Wissenschaftliche Forschungsanwendungen
2,5-Di-(2'-thienyl)furan has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biochemistry. In the field of organic electronics, 2,5-Di-(2'-thienyl)furan has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and light-emitting diodes. In the field of optoelectronics, 2,5-Di-(2'-thienyl)furan has been used as a sensitizer in dye-sensitized solar cells, which have potential applications in the development of low-cost and efficient solar cells. In the field of biochemistry, 2,5-Di-(2'-thienyl)furan has been studied for its potential applications as an anticancer agent and as a fluorescent probe for the detection of biomolecules.
Eigenschaften
CAS-Nummer |
88089-34-3 |
|---|---|
Produktname |
2,5-Di-(2'-thienyl)furan |
Molekularformel |
C12H8OS2 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
2,5-dithiophen-2-ylfuran |
InChI |
InChI=1S/C12H8OS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8H |
InChI-Schlüssel |
FEBXMKWMRKJKKW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3 |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3 |
Andere CAS-Nummern |
88089-34-3 |
Synonyme |
2,5-di-(2'-thienyl)furan 2,5-DiTF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



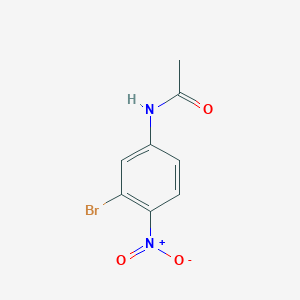
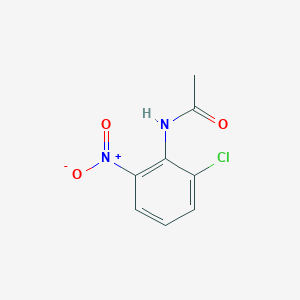
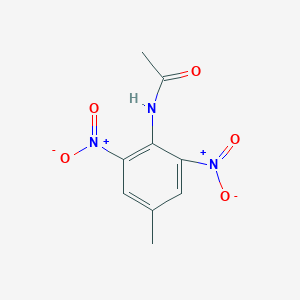
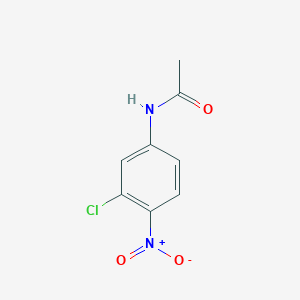
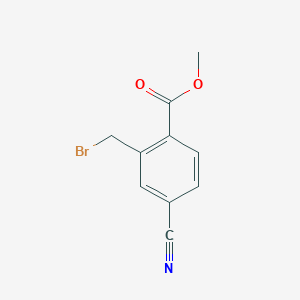
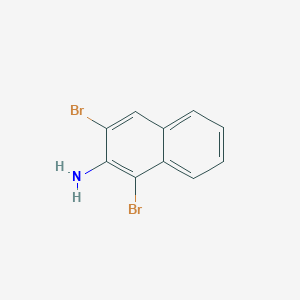
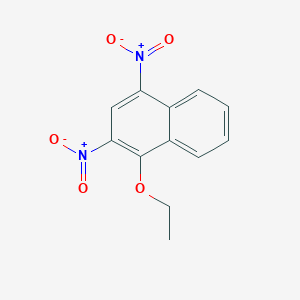
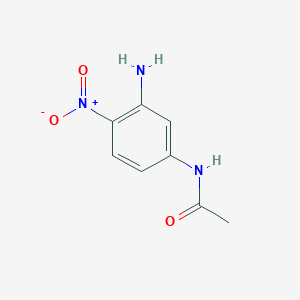
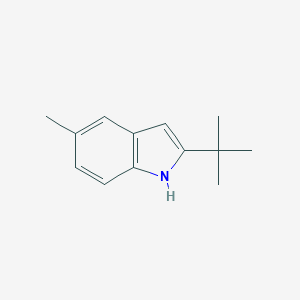
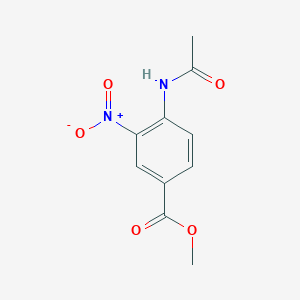
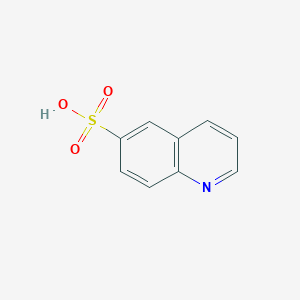
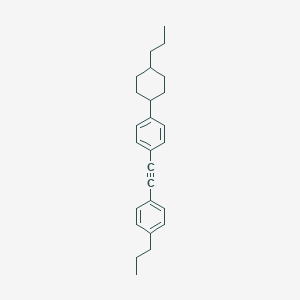
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
